An In-Depth Technical Guide to 4-Hydroxypropranolol-d7 (hydrochloride): Properties, Applications, and Analytical Considerations
An In-Depth Technical Guide to 4-Hydroxypropranolol-d7 (hydrochloride): Properties, Applications, and Analytical Considerations
Abstract
This technical guide provides an in-depth examination of 4-Hydroxypropranolol-d7 (hydrochloride), a deuterated analog of the primary active metabolite of propranolol. Designed for researchers, analytical scientists, and drug development professionals, this document details the critical physicochemical properties of this stable isotope-labeled standard. It further explores its essential role in quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By synthesizing technical data with field-proven insights, this guide explains the rationale behind its use as an internal standard, offers detailed protocols for its application, and outlines necessary safety and handling procedures, establishing a comprehensive resource for its effective implementation in a laboratory setting.
The Analytical Imperative: Propranolol Metabolism and the Role of a Deuterated Internal Standard
Propranolol is a widely prescribed non-selective beta-blocker used to treat a variety of cardiovascular conditions.[1] Its efficacy and safety are closely linked to its metabolic profile. Upon oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with primary pathways including ring oxidation, side-chain oxidation, and direct glucuronidation.[1][2]
The most significant pathway is aromatic hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6, which produces 4-hydroxypropranolol.[2] This metabolite is not merely an inactive byproduct; it is pharmacologically active, exhibiting beta-blocking potency comparable to the parent drug.[3][4] Therefore, accurately quantifying both propranolol and 4-hydroxypropranolol in biological matrices is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.
The Rationale for Isotope Dilution Mass Spectrometry
Quantitative analysis of drugs and metabolites in complex biological fluids like plasma is fraught with challenges, including sample loss during extraction and matrix effects (ion suppression or enhancement) during mass spectrometric analysis.[5] The most robust method to correct for this variability is isotope dilution mass spectrometry (ID-MS), which relies on the use of a stable isotope-labeled (SIL) internal standard (IS).[6][7]
An ideal internal standard behaves identically to the analyte throughout sample preparation and analysis. Deuterated standards, where hydrogen atoms are replaced with deuterium, are considered the gold standard.[8] Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute chromatographically and experience the same extraction recovery and ionization efficiency.[8] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS, enabling precise and accurate quantification.
4-Hydroxypropranolol-d7: The Internal Standard of Choice
4-Hydroxypropranolol-d7 (hydrochloride) is the deuterated analog of 4-hydroxypropranolol, specifically designed for use as an internal standard.[9] The "d7" designation indicates that seven hydrogen atoms on the N-isopropyl group have been replaced with deuterium.[9][10] This significant mass shift (+7 amu) ensures its mass signal is clearly resolved from the natural isotope distribution of the unlabeled analyte, preventing analytical interference.[8] Its use is indispensable for developing sensitive, specific, and reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic research.[11][12][13]
Core Physicochemical Properties
The accurate and effective use of any analytical standard begins with a thorough understanding of its fundamental properties.
Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | 4-(2-hydroxy-3-((propan-2-yl-d7)amino)propoxy)naphthalen-1-ol, hydrochloride | [9] |
| Synonyms | (±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenol Hydrochloride | [9][10][14] |
| CAS Number | 1219804-03-1 | [9][10][15][16] |
| Molecular Formula | C₁₆H₁₄D₇NO₃ · HCl | [9][14][15] |
| Molecular Weight | 318.85 g/mol | [10][14] |
Note: Some sources may cite a combined molecular weight including the HCl salt.[9][15]
Physical and Chemical Characteristics
| Property | Description | Source(s) |
| Appearance | Light Red to Brown Solid | [10] |
| Purity | Typically ≥95-98% | [17][18] |
| Stability | Hygroscopic | [10] |
| Storage | Store at 4°C for long-term stability. Keep tightly sealed to protect from moisture. | [18][19] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. Limited solubility in aqueous buffers. | [17] |
For the non-deuterated analog, solubility in DMSO and Ethanol is reported at 30 mg/mL, and in DMF at 50 mg/mL.[17] Users should perform their own solubility tests for precise concentrations.
Application in Bioanalytical Methods: A Workflow-Oriented Approach
The primary application of 4-Hydroxypropranolol-d7 is as an internal standard for the quantification of 4-hydroxypropranolol in biological samples via LC-MS/MS.[12] Below is a representative workflow and protocol.
Diagram: Bioanalytical Workflow for Metabolite Quantification
This diagram illustrates the logical flow from sample collection to final data analysis, highlighting the critical step where the deuterated internal standard is introduced.
Caption: LC-MS/MS bioanalytical workflow using a deuterated internal standard.
Protocol 1: Preparation of Stock and Working Standard Solutions
Causality: Preparing accurate stock and working solutions is the foundation of a quantitative assay. Using a precise 4- or 5-place analytical balance and Class A volumetric glassware is non-negotiable for minimizing initial measurement errors. The choice of solvent (e.g., methanol or DMSO) is dictated by the compound's solubility and compatibility with the chromatographic mobile phase.
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of 4-Hydroxypropranolol-d7 (hydrochloride) to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of the standard.
-
Quantitatively transfer the solid to a 1 mL amber volumetric flask.
-
Dissolve and bring to volume with LC-MS grade methanol. Sonicate briefly if necessary to ensure complete dissolution.
-
Store this stock solution at -20°C or -80°C.[4]
-
-
Working Internal Standard Solution (e.g., 25 ng/mL):
-
Perform serial dilutions from the stock solution using methanol or a relevant solvent mixture (e.g., 50:50 methanol:water).
-
For example, dilute the 1 mg/mL stock to 1 µg/mL, and then dilute this intermediate solution to 25 ng/mL.[12]
-
This working solution will be used to spike all calibration standards, quality control samples, and unknown samples. Its concentration should be chosen to be near the mid-point of the analyte's expected concentration range.
-
Protocol 2: Plasma Sample Preparation using Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of macromolecules from plasma, which would otherwise foul the analytical column and ion source.[12] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in solution. The internal standard is added prior to precipitation to ensure it undergoes the exact same sample processing steps as the native analyte, thus correcting for any variability or loss.[12][13]
-
Sample Aliquoting: Pipette 100 µL of plasma (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[12]
-
Internal Standard Spiking: Add 20 µL of the 25 ng/mL working internal standard solution to each tube (except for "double blank" samples used to check for matrix interference).[12]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[12] This 3:1 ratio of organic solvent to plasma is typically sufficient for effective protein removal.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant directly into the LC-MS/MS system for analysis.[12]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While comprehensive toxicological properties of the deuterated form have not been thoroughly investigated, the compound should be handled with the same precautions as its non-deuterated parent compound.[20]
-
Hazard Identification: May cause respiratory irritation. Prolonged or repeated exposure may cause organ damage. May damage fertility or the unborn child.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[21][22]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[20][22] Avoid contact with skin and eyes.
-
First Aid Measures:
-
Skin Contact: Wash off with soap and plenty of water.[20]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[20]
-
Inhalation: Move the person into fresh air.[20]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[22]
-
In all cases of exposure, consult a physician and provide the Safety Data Sheet (SDS).[20]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[21]
Conclusion
4-Hydroxypropranolol-d7 (hydrochloride) is a critical tool for any laboratory engaged in the bioanalysis of propranolol. Its physical properties are tailored for its function as a high-fidelity internal standard in isotope dilution mass spectrometry. By mimicking the behavior of the endogenous metabolite, it enables the development of highly accurate, precise, and robust quantitative methods. Understanding its properties, the rationale for its use, and the proper protocols for its implementation allows researchers to generate high-quality data essential for advancing pharmaceutical research and clinical practice.
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DETERMINATION OF PROPRANOLOL HYDROCHLORIDE IN HUMAN PLASMA BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETERY/MASS SPECTROMETERY (HPLC-MS/MS). International Journal of Biology, Pharmacy and Allied Sciences.
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